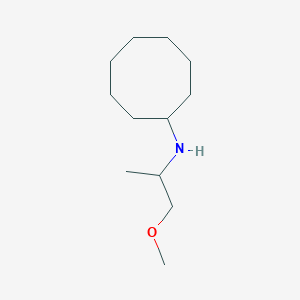

N-(1-methoxypropan-2-yl)cyclooctanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-methoxypropan-2-yl)cyclooctanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-11(10-14-2)13-12-8-6-4-3-5-7-9-12/h11-13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTXPBKYRLHNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1 Methoxypropan 2 Yl Cyclooctanamine

Retrosynthetic Strategies for N-(1-methoxypropan-2-yl)cyclooctanamine

Retrosynthetic analysis reveals two primary and highly feasible pathways for the construction of this compound: amine alkylation and reductive amination.

Amine Alkylation Routes

This strategy involves the reaction of a primary amine with an alkyl halide, a classic SN2 reaction. For the target molecule, two disconnections are possible:

Route A: Cyclooctanamine (B1218968) as the nucleophile and a 1-methoxypropan-2-yl derivative as the electrophile (e.g., 1-methoxy-2-chloropropane or 1-methoxy-2-bromopropane).

Route B: 1-methoxypropan-2-amine as the nucleophile and a cyclooctyl halide (e.g., bromocyclooctane (B72542) or iodocyclooctane) as the electrophile.

Amine alkylation is a foundational method for forming C-N bonds. wikipedia.org The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of an alkyl halide. libretexts.org However, a significant drawback of this method is the potential for overalkylation. wikipedia.orgmasterorganicchemistry.com The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com To favor the desired mono-alkylation product, reaction conditions must be carefully controlled, often by using a large excess of the starting amine. youtube.com

Reductive Amination Pathways Utilizing Cyclooctanone (B32682) and 1-methoxypropan-2-amine

Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines, generally providing better control and higher yields of the desired product compared to direct alkylation. masterorganicchemistry.com This pathway is considered one of the most effective methods for N-alkylation. nih.gov

This approach involves two key steps, which are typically performed in a single pot:

Imine Formation: The reaction between cyclooctanone and 1-methoxypropan-2-amine to form an intermediate imine (or the corresponding enamine tautomer).

Reduction: The in-situ reduction of the imine/enamine intermediate to the target secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for imines over ketones. Catalytic hydrogenation over metals like palladium, platinum, or nickel is also a viable, atom-economical alternative. researchgate.net

Below is a table of representative conditions for reductive amination of ketones, which are analogous to the synthesis of the target compound.

Table 1: Representative Conditions for Reductive Amination

| Ketone Substrate | Amine Substrate | Reducing Agent/Catalyst | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Aniline | H₂/Pd/C | Methanol (B129727) | High | researchgate.net |

| Various Ketones | Various Amines | NaBH(OAc)₃ | Dichloroethane (DCE) | Good to Excellent | masterorganicchemistry.com |

| Various Ketones | Various Amines | Formic Acid/BF₃·Et₂O | - | Good to Excellent | researchgate.net |

| Cyclohexanone | Ammonia | H₂/Rh/C | Water | ~75% (as cyclohexylamine) | researchgate.net |

Stereochemical Control in the Synthesis of this compound

The structure of this compound contains a stereocenter at the C2 position of the propyl chain. Therefore, controlling the stereochemistry of this center is a crucial aspect of its synthesis.

Enantioselective Approaches to the 1-methoxypropan-2-yl Moiety

The key to an enantioselective synthesis of the final product lies in obtaining an enantiomerically pure form of the precursor, 1-methoxypropan-2-amine. Several strategies exist for this purpose:

Biocatalytic Reductive Amination: A highly effective method involves the use of transaminases or amine dehydrogenases. For instance, (S)-1-methoxy-2-aminopropane can be prepared from methoxyacetone (B41198) using a transaminase with 2-aminopropane as the amine donor. google.com Similarly, amine dehydrogenases have been used for the semi-preparative synthesis of (S)-1-methoxypropan-2-amine from 1-methoxypropan-2-one with high conversion (88.3%) and excellent enantiomeric excess (98.6% ee). researchgate.net

Synthesis from Chiral Precursors: A common chemical approach starts from a readily available chiral building block, such as the amino acid L-alanine. L-alanine can be reduced to the corresponding amino alcohol, L-alaninol, which is then O-methylated to yield (S)-1-methoxypropan-2-amine. This route ensures the stereochemical integrity is transferred from the starting material to the product.

Asymmetric Ring Opening: Another route involves the asymmetric ring opening of propylene (B89431) oxide with an amine nucleophile or the reaction of propylene oxide with methanol followed by amination. google.comresearchgate.net The use of chiral catalysts can direct the reaction to favor one enantiomer. google.com

Alternative Synthetic Routes and Method Development for this compound

Beyond the classical methods, modern catalytic systems offer alternative and often more efficient or environmentally benign routes to N-alkylated amines.

N-Alkylation with Alcohols (Borrowing Hydrogen): This powerful methodology allows for the direct N-alkylation of amines using alcohols as the alkylating agents, with water being the only byproduct. nih.gov The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where a catalyst (often based on iridium, ruthenium, or cobalt) temporarily oxidizes the alcohol to an aldehyde in situ. nih.govresearchgate.net The aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen. This method avoids the use of stoichiometric organometallic reagents or alkyl halides. A plausible route would be the reaction of cyclooctanamine with 1-methoxy-2-propanol (B31579) catalyzed by a suitable transition metal complex. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. It could theoretically be used to couple cyclooctyl halides or triflates with 1-methoxypropan-2-amine. While extremely powerful for aryl amines, its application to secondary alkyl halides can be more challenging but is feasible.

Hydroaminomethylation: This reaction involves the addition of an amine and synthesis gas (CO/H₂) across an alkene. Applying this to cyclooctene (B146475) with 1-methoxypropan-2-amine would be a highly atom-economical approach to forge the C-N bond, although it may present challenges in regioselectivity.

These modern methods highlight the continuous evolution of synthetic chemistry, providing greener and more efficient alternatives for the construction of complex amines.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen bonds, offering a versatile approach to the synthesis of this compound and its derivatives. Key among these are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl or vinyl halides (or triflates). wikipedia.orgorganic-chemistry.orglibretexts.org For the synthesis of an aryl-substituted analogue of this compound, this reaction would typically involve the coupling of an aryl halide with this compound. The general reaction is facilitated by a palladium catalyst, often a Pd(0) source like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) or a Pd(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand and a base. tcichemicals.com Sterically hindered biarylphosphine ligands, such as XPhos or Buchwald's SPhos, have proven effective in promoting the coupling of secondary amines. tcichemicals.com

A hypothetical Buchwald-Hartwig reaction for the arylation of this compound is presented below:

Reaction Scheme 1: Hypothetical Buchwald-Hartwig Arylation

Where Ar-X is an aryl halide.

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds, typically by reacting an amine with an aryl halide. wikipedia.orgorganic-chemistry.orgwikipedia.org While traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper, modern protocols have been developed that utilize soluble copper catalysts and ligands, allowing for milder reaction conditions. thermofisher.comtcichemicals.com Ligands such as 1,10-phenanthroline (B135089) or various diamines can facilitate these transformations. wikipedia.orgtcichemicals.com This method provides an alternative to palladium-catalyzed routes, particularly in cases where palladium sensitivity is a concern.

| Coupling Reaction | Metal Catalyst | Typical Ligands | Substrates | General Conditions |

| Buchwald-Hartwig Amination | Palladium (Pd) | Biarylphosphines (e.g., XPhos, SPhos), DPPF wikipedia.org | Aryl/vinyl halides or triflates, secondary amines | Anhydrous solvent (e.g., toluene, dioxane), base (e.g., NaOtBu, K₂CO₃), inert atmosphere libretexts.orgtcichemicals.com |

| Ullmann Condensation | Copper (Cu) | 1,10-Phenanthroline, diamines wikipedia.orgtcichemicals.com | Aryl halides, secondary amines | High-boiling polar solvents (e.g., DMF, NMP), elevated temperatures, base (e.g., K₂CO₃) wikipedia.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of amines is an area of growing importance, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. For a molecule like this compound, a key green strategy would be its synthesis via reductive amination .

Reductive amination involves the reaction of a ketone or aldehyde with an amine, followed by reduction of the intermediate imine or enamine in a one-pot fashion. youtube.commdpi.com A potential green synthesis of the target compound could involve the reductive amination of cyclooctanone with (S)-1-methoxypropan-2-amine. This approach is atom-economical and can often be carried out under mild conditions.

Recent advances in biocatalysis offer an even greener alternative. The use of enzymes such as amine dehydrogenases (AmDHs) or imine reductases (IREDs) can facilitate reductive aminations with high enantioselectivity and under environmentally benign aqueous conditions. frontiersin.orgresearchgate.net Notably, the precursor (S)-1-methoxypropan-2-amine has been synthesized with high conversion and enantiomeric excess using an AmDH from Mycobacterium smegmatis (MsmeAmDH). frontiersin.org This biocatalytic step could be integrated into a chemoenzymatic route for the synthesis of this compound.

Reaction Scheme 2: Potential Chemoenzymatic Synthesis

Biocatalytic synthesis of the amine precursor:

Reductive amination with cyclooctanone:

The use of water as a solvent, biodegradable catalysts (enzymes), and mild reaction temperatures are hallmarks of this green approach. mdpi.com

Chemical Derivatization and Synthesis of this compound Analogues

The synthesis of analogues through chemical derivatization is essential for structure-activity relationship (SAR) studies. The secondary amine, the cyclooctane (B165968) ring, and the methoxypropyl side chain of this compound all offer opportunities for chemical modification.

N-Acylation and Sulfonylation Reactions

The secondary amine moiety is a prime site for derivatization through acylation and sulfonylation.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), to form an amide. tandfonline.comresearchgate.netlibretexts.org These reactions are typically high-yielding and proceed under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. chemguide.co.uk The use of an equimolar amount of acyl chloride can be promoted by iodine under solvent-free conditions, offering a more environmentally friendly approach. tandfonline.com

N-Sulfonylation yields sulfonamides, a class of compounds with significant biological importance. cbijournal.com This transformation is commonly achieved by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. rsc.orgorganic-chemistry.org Microwave-assisted sulfonylation under solvent- and catalyst-free conditions has been reported as a green and efficient method. rsc.org

| Reaction | Reagent | Product Type | Typical Conditions |

| N-Acylation | Acyl chloride (R-COCl) or Acid Anhydride ((R-CO)₂O) | Amide | Aprotic solvent (e.g., DCM, THF), base (e.g., pyridine, Et₃N), room temperature libretexts.org |

| N-Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide | Aprotic solvent (e.g., pyridine, MeCN), base (e.g., pyridine, K₂CO₃), 0 °C to room temperature cbijournal.com |

Modification of the Cyclooctane Ring System

Functionalization of the saturated cyclooctane ring presents a greater synthetic challenge but offers a route to novel analogues. Direct C-H functionalization is a powerful strategy for modifying such inert hydrocarbon scaffolds.

Recent developments have shown that transannular C-H arylation of cycloalkane carboxylic acids, including cyclooctane derivatives, can be achieved using palladium catalysis. nih.gov While this specific methodology targets a carboxylic acid directing group, it highlights the potential for directed C-H activation to introduce substituents at specific positions on the cyclooctane ring.

Alternatively, starting from functionalized cyclooctane precursors, such as cyclooctanone, allows for a wider range of modifications. For instance, α-functionalization of cyclooctanone followed by reductive amination could yield a variety of substituted analogues. documentsdelivered.com

Transformations of the Methoxypropyl Side Chain

The methoxypropyl side chain can also be a target for modification. The ether linkage is generally stable, but cleavage under harsh acidic conditions (e.g., HBr, BBr₃) could yield a hydroxyl group, which could then be further functionalized.

A more versatile approach involves synthesizing analogues with different side chains from the outset. This could be achieved by using different amino alcohol precursors in the initial reductive amination step with cyclooctanone. For example, using different alkoxypropan-2-amines or other chiral amines would lead to a diverse set of analogues. The biocatalytic methods mentioned previously could be adapted to produce a range of chiral amine building blocks. frontiersin.org

Structural Elucidation and Advanced Spectroscopic Characterization of N 1 Methoxypropan 2 Yl Cyclooctanamine

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers insights into the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum of N-(1-methoxypropan-2-yl)cyclooctanamine is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the shielding and deshielding effects of adjacent functional groups.

The methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet at approximately 3.3 ppm. The protons of the methoxy-bearing methylene (B1212753) group (-CH₂O-) would likely resonate as a doublet of doublets around 3.2-3.4 ppm, due to coupling with the adjacent methine proton. The methyl protons on the propyl chain (-CH(CH₃ )-) would appear as a doublet, shifted upfield. The methine proton of the propyl chain (-CH (CH₃)-) is anticipated to be a multiplet due to coupling with the neighboring methylene and methyl protons. The protons on the cyclooctyl ring would present as a complex series of overlapping multiplets in the upfield region, typically between 1.2 and 1.8 ppm, with the proton on the carbon attached to the nitrogen (N-CH) appearing further downfield around 2.5-2.8 ppm. The N-H proton signal is expected to be a broad singlet, its chemical shift being concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-H | 1.5-2.5 | br s | 1H |

| -OCH₃ | 3.32 | s | 3H |

| -CH₂O- | 3.25 | dd | 2H |

| -CH(CH₃)- | 2.90 | m | 1H |

| N-CH (cyclooctyl) | 2.65 | m | 1H |

| Cyclooctyl -CH₂- | 1.2-1.8 | m | 14H |

| -CH(CH₃)- | 1.10 | d | 3H |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

The carbon of the methoxy group (-OC H₃) is predicted to resonate around 59 ppm. The methylene carbon adjacent to the oxygen (-C H₂O-) would likely appear in the range of 75-80 ppm. The methine carbon of the propyl chain (-C H(CH₃)-) is expected around 50-55 ppm, while the methyl carbon (-CH(C H₃)-) would be found in the upfield region, approximately at 15-20 ppm. The cyclooctyl ring carbons would produce a set of signals, with the carbon directly bonded to the nitrogen (N-C H) being the most downfield of the ring carbons, anticipated in the 55-60 ppm range. The remaining cyclooctyl methylene carbons would resonate at higher field strengths.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 59.1 |

| -CH₂O- | 77.5 |

| N-CH (cyclooctyl) | 57.3 |

| -CH(CH₃)- | 52.8 |

| Cyclooctyl -CH₂- | 25-35 (multiple signals) |

| -CH(CH₃)- | 17.4 |

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. For instance, a cross-peak between the methine proton of the propyl chain and the adjacent methylene and methyl protons would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. princeton.eduyoutube.com This would definitively link each proton signal to its corresponding carbon signal, for example, confirming the attachment of the downfield cyclooctyl proton to the N-CH carbon. princeton.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between carbons and protons. princeton.eduyoutube.com Key correlations would include the one between the methoxy protons (-OCH₃) and the methylene carbon (-C H₂O-), and between the N-H proton and the adjacent carbons on both the propyl and cyclooctyl moieties, solidifying the connection between the two fragments of the molecule. princeton.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For example, NOE cross-peaks between protons on the cyclooctyl ring and protons on the propanamine side chain would indicate specific spatial arrangements and preferred conformations.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound is predicted to display several characteristic absorption bands.

A broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aliphatic cyclooctyl and propyl groups would be observed as strong, sharp peaks in the 2850-2960 cm⁻¹ range. A distinct band around 1100-1120 cm⁻¹ is expected for the C-O-C stretching of the ether linkage. The C-N stretching vibration would likely appear in the 1020-1250 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium, Broad |

| Aliphatic C-H Stretch | 2850-2960 | Strong, Sharp |

| C-O-C Stretch | 1100-1120 | Strong |

| C-N Stretch | 1020-1250 | Medium |

| CH₂ Bend | 1450-1470 | Medium |

Note: This is a predicted data table. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C-H stretching vibrations would also be prominent, similar to the IR spectrum. The C-C backbone stretching and CH₂ twisting and rocking modes of the cyclooctyl ring would give rise to a series of bands in the fingerprint region (800-1500 cm⁻¹). The symmetric C-O-C stretch of the ether group may also be observable. Raman spectroscopy can be particularly useful for studying the conformational isomers of the cyclooctane (B165968) ring, as different conformations can lead to distinct patterns in the low-frequency region of the spectrum.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| CH₂ Twist/Rock (Cyclooctyl) | 1200-1450 | Medium-Strong |

| C-C Stretch (Ring) | 800-1100 | Medium |

| Symmetric C-O-C Stretch | ~900 | Weak-Medium |

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-resolution mass spectrometry would be the ideal method to determine the precise elemental composition of this compound. By measuring the mass with high accuracy, it is possible to confirm the molecular formula, C12H25NO. However, no published HRMS data for this compound could be located.

A hypothetical data table for the expected HRMS result is presented below.

| Molecular Formula | Calculated Exact Mass (Da) | Observed Exact Mass (Da) |

| C12H25NO | 199.19361 | Data not available |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) would provide valuable information about the fragmentation pathways of the this compound ion. This technique involves selecting the molecular ion and subjecting it to further fragmentation to generate a series of product ions. The resulting fragmentation pattern can be used to deduce the connectivity of atoms within the molecule. Without experimental data, a detailed analysis of its fragmentation is not possible.

A hypothetical table of expected major fragments is provided below.

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Corresponding Neutral Loss |

| 199.19 | Data not available | Data not available |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

The this compound molecule possesses a chiral center at the second carbon of the propan-2-yl group. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of chiral molecules. As no research has been published on the separation or stereoselective synthesis of the enantiomers of this compound, no chiroptical data is available.

In the absence of experimental data, it is not possible to provide a meaningful discussion or data table for this section.

Theoretical and Computational Chemistry Studies on N 1 Methoxypropan 2 Yl Cyclooctanamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and physical characteristics.

Density Functional Theory (DFT) for Ground State Geometry and Energies

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its total electronic energy. This information is crucial for understanding the molecule's stability.

Molecular Orbital Analysis and Charge Distribution

This analysis examines the distribution of electrons within the molecule. It helps in identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are important for predicting chemical reactivity. Charge distribution analysis reveals how electron density is spread across the molecule, indicating which parts are electron-rich or electron-poor.

Conformational Analysis and Dynamics of N-(1-methoxypropan-2-yl)cyclooctanamine

Molecules are not static; they can adopt various shapes or conformations. Conformational analysis is key to understanding a molecule's flexibility and the different spatial arrangements it can assume.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics provides a simplified, classical mechanics-based approach to model the behavior of molecules. Molecular dynamics simulations use these principles to simulate the movement of atoms and molecules over time, offering insights into their dynamic behavior and conformational changes.

Potential Energy Surface Mapping for Conformational Isomers

By mapping the potential energy surface, researchers can identify the different stable conformations (isomers) of a molecule and the energy barriers between them. This helps in understanding which conformations are most likely to be present at a given temperature.

Prediction of Spectroscopic Parameters

Computational methods can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for identification and characterization. This includes predicting nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

Computational NMR and IR Spectral Prediction

No published studies were found that detail the computational prediction of Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate chemical shifts (¹H and ¹³C) and vibrational frequencies, but this research has not been performed or made public for this specific molecule.

Circular Dichroism (CD) Spectrum Prediction for Chiral Forms

There is no available research on the theoretical prediction of the Circular Dichroism (CD) spectrum for the chiral forms of this compound. The molecule possesses a chiral center at the second carbon of the methoxypropyl group, but its chiroptical properties have not been computationally investigated in the scientific literature.

Solvent Effects on the Molecular Structure and Reactivity of this compound

A search of academic databases and computational chemistry literature yielded no studies on the theoretical effects of solvents on the molecular structure, conformation, or reactivity of this compound. Research in this area would typically employ computational models such as the Polarizable Continuum Model (PCM), but no such analyses have been published for this compound.

Theoretical Ligand-Target Interactions and Binding Site Analysis

No theoretical studies detailing the interaction of this compound with any biological or chemical target are available. Consequently, there is no published data on its potential binding modes, interaction energies, or binding site analyses from computational methods like molecular docking.

Chemical Reactivity and Mechanistic Investigations of N 1 Methoxypropan 2 Yl Cyclooctanamine

Nucleophilic Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a potent nucleophile, readily reacting with a variety of electrophilic species.

Reaction with Electrophiles (e.g., carbonyl compounds, alkyl halides)

The secondary amine of N-(1-methoxypropan-2-yl)cyclooctanamine is expected to undergo nucleophilic attack on the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones, to form a tetrahedral intermediate. Subsequent dehydration would lead to the formation of an enamine.

With alkyl halides, the amine can participate in nucleophilic substitution reactions, typically following an SN2 mechanism, to yield a tertiary amine. libretexts.org The reaction rate would be influenced by the nature of the alkyl halide and the reaction conditions. Over-alkylation can occur, leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.org

Table 1: Expected Reactions of the Secondary Amine with Electrophiles

| Electrophile | Reagent Example | Expected Product |

| Aldehyde | Acetaldehyde | Enamine |

| Ketone | Acetone | Enamine |

| Alkyl Halide | Methyl Iodide | Tertiary Amine |

Formation of Amides, Ureas, and Thioureas from this compound

The nucleophilic nature of the secondary amine allows for its acylation to form amides. libretexts.org This can be achieved by reacting this compound with acyl chlorides or acid anhydrides. libretexts.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. libretexts.org

The synthesis of ureas can be accomplished by reacting the amine with an isocyanate. The nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea. Similarly, reaction with an isothiocyanate would yield the corresponding thiourea. The synthesis of thioureas can also be achieved through condensation with carbon disulfide in an aqueous medium. organic-chemistry.org

Table 2: Synthesis of Amides, Ureas, and Thioureas

| Product Type | Reagent | General Reaction |

| Amide | Acyl Chloride | R-NH-R' + R''-COCl → R-N(R')-COR'' + HCl |

| Urea | Isocyanate | R-NH-R' + R''-NCO → R-N(R')-CO-NH-R'' |

| Thiourea | Isothiocyanate | R-NH-R' + R''-NCS → R-N(R')-CS-NH-R'' |

Stability and Reactivity of the Ether Linkage

The ether group in this compound is generally stable under neutral and basic conditions. However, it can undergo cleavage under specific and more forcing conditions.

Conditions for Ether Cleavage and Hydrolysis

Ether cleavage typically requires strong acidic conditions, often with heating. The use of strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is a common method. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on one of the adjacent carbon atoms. In the case of this compound, this would result in the formation of an alcohol and an alkyl halide. The regioselectivity of the cleavage would depend on the specific reaction conditions and the electronic and steric nature of the groups attached to the ether oxygen.

Oxidation Pathways of the Methoxy (B1213986) Group

The methoxy group is generally resistant to oxidation under mild conditions. However, under more vigorous oxidizing conditions, ethers can undergo oxidation at the carbon atom adjacent to the ether oxygen. This can lead to the formation of hydroperoxides, which can be unstable. Specific reagents and conditions would be required to achieve controlled oxidation of the methoxy group without affecting other parts of the molecule.

Conformational Dynamics and Transannular Reactions of the Cyclooctane (B165968) Ring in this compound

The cyclooctane ring is a conformationally flexible system, existing in several interconverting conformations such as the boat-chair, crown, and boat-boat forms to minimize angle and torsional strain. libretexts.orgmsu.edulibretexts.org The presence of the bulky N-(1-methoxypropan-2-yl) substituent is expected to influence the conformational equilibrium, favoring conformations where this group occupies a pseudo-equatorial position to minimize steric hindrance. libretexts.orgmsu.edulibretexts.org

Transannular reactions, which involve the formation of a bond between non-adjacent atoms across the ring, are a known feature of medium-sized rings like cyclooctane. nih.govresearchgate.net In the context of this compound, the nitrogen atom could potentially act as an internal nucleophile, or a directing group for C-H activation at a distal position on the cyclooctane ring, leading to the formation of bicyclic products under appropriate conditions. nih.govresearchgate.net The feasibility of such reactions would depend on the specific reagents and reaction conditions employed, as well as the conformational preferences of the cyclooctane ring that bring the reacting centers into proximity. nih.govresearchgate.net

Acid-Base Properties and Protonation States of this compound

The acid-base properties of this compound are centered around the nitrogen atom of the secondary amine group. This nitrogen possesses a lone pair of electrons, making the molecule a Brønsted-Lowry base, capable of accepting a proton (H+). The basicity of this compound is influenced by the electronic and steric effects of its substituents: the cyclooctyl group and the 1-methoxypropan-2-yl group.

The primary equilibrium governing the acid-base behavior of this compound in an aqueous solution is its reaction with water, where it accepts a proton to form its conjugate acid, the N-(1-methoxypropan-2-yl)cyclooctanaminium ion.

This compound + H₂O ⇌ N-(1-methoxypropan-2-yl)cyclooctanaminium + OH⁻

The basicity of aliphatic amines is largely dictated by the availability of the nitrogen's lone pair for protonation. Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen atom and enhances basicity. In this compound, both the cyclooctyl and the 1-methoxypropan-2-yl groups are alkyl substituents, and thus are expected to increase the basicity of the amine compared to ammonia.

A closely related compound, cyclooctylamine, which is a primary amine, has a predicted pKa value of approximately 11.03 for its conjugate acid lookchem.com. Secondary amines are typically slightly more basic than primary amines due to the presence of two electron-donating alkyl groups libretexts.org. However, very bulky substituents can introduce steric hindrance, which may impede the approach of a proton and slightly decrease basicity libretexts.orglibretexts.org. In the case of this compound, the large cyclooctyl group and the substituted propyl group could introduce some steric strain.

The presence of the methoxy group in the 1-methoxypropan-2-yl substituent introduces an electronegative oxygen atom. This can exert a weak electron-withdrawing inductive effect, which would tend to decrease the electron density on the nitrogen and slightly reduce the basicity. However, this effect is likely to be modest due to the separation of the oxygen atom from the nitrogen by two carbon atoms.

Considering these factors, the pKa of the conjugate acid of this compound is expected to be in the range typical for acyclic secondary amines, likely around 10-11.

Protonation States

The protonation state of this compound is dependent on the pH of the surrounding medium.

In acidic solutions (pH < pKa): The amine will be predominantly in its protonated form, the N-(1-methoxypropan-2-yl)cyclooctanaminium cation. In this state, the nitrogen atom bears a positive charge.

In neutral solutions (pH ≈ 7): Given the estimated pKa of around 10-11, the compound will exist almost entirely in its protonated, cationic form at physiological pH.

In basic solutions (pH > pKa): The amine will be predominantly in its neutral, deprotonated form, with the lone pair of electrons residing on the nitrogen atom.

The transition between these two states is centered around the pKa value. At a pH equal to the pKa, the concentrations of the protonated and deprotonated forms are equal.

| pH Relative to pKa | Predominant Species | Charge |

| pH < pKa | N-(1-methoxypropan-2-yl)cyclooctanaminium | Positive (+) |

| pH = pKa | Equal mixture of protonated and deprotonated forms | Net Neutral |

| pH > pKa | This compound | Neutral (0) |

Analytical Chemistry Methodologies for N 1 Methoxypropan 2 Yl Cyclooctanamine Research

Chromatographic Separations for Purity Profiling and Quantitative Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like N-(1-methoxypropan-2-yl)cyclooctanamine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable tools.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the most probable mode of separation. Method development would focus on optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate resolution and sensitivity.

A typical starting point for method development would involve a C18 (octadecylsilyl) stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The inclusion of an amine modifier, like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), in the mobile phase can be crucial for achieving good peak shape and preventing tailing, a common issue when analyzing basic compounds like amines on silica-based columns. Detection is often achieved using a UV detector, although the chromophore in this compound is limited. Therefore, derivatization with a UV-active agent or the use of a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be beneficial, particularly for purity profiling where impurities may lack a chromophore.

Table 1: Hypothetical Initial HPLC Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for moderately polar analytes. |

| Mobile Phase | Acetonitrile:Water (with 0.1% TFA) | Common mobile phase for RP-HPLC. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detector | UV at 210 nm | For detection of the amine functionality. |

| Injection Volume | 10 µL | Standard injection volume. |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. labrulez.com Due to the polarity and potential for hydrogen bonding of the secondary amine group in this compound, direct analysis by GC can lead to poor peak shapes and column adsorption. labrulez.com To overcome these issues, derivatization is a common strategy. researchgate.net

Derivatization converts the polar amine into a less polar, more volatile derivative. A common approach is acylation, for instance, using trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding trifluoroacetyl derivative. scilit.com This not only improves the chromatographic behavior but also enhances sensitivity when using an electron capture detector (ECD). Another effective derivatizing agent is pentafluorobenzenesulfonyl chloride (PFBSC), which also produces a derivative suitable for highly sensitive ECD detection. mdpi.com

The choice of GC column is also critical. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often suitable for the separation of such derivatives. The injector and detector temperatures must be optimized to ensure efficient volatilization and prevent degradation.

Table 2: Proposed GC-FID Method Parameters for Derivatized this compound

| Parameter | Suggested Condition | Purpose |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) | To increase volatility and reduce polarity. scilit.com |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) | General-purpose column for a wide range of analytes. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases in GC. |

| Injector Temp. | 250 °C | To ensure complete vaporization of the derivative. |

| Detector Temp. | 280 °C (FID) | Standard temperature for a Flame Ionization Detector. |

| Oven Program | 100 °C (1 min), ramp to 250 °C at 10 °C/min | To achieve good separation of the analyte from potential impurities. |

Chiral Chromatography for Enantiomer Separation and Quantitation

The presence of a stereocenter at the second position of the methoxypropyl group in this compound means that it can exist as a pair of enantiomers. For pharmaceutical and biological research, it is often necessary to separate and quantify these enantiomers. Chiral chromatography is the primary technique for this purpose.

Chiral HPLC is a widely used approach, employing a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a broad range of chiral compounds, including amines. The mobile phase is typically a mixture of a nonpolar organic solvent like hexane (B92381) and a polar modifier such as isopropanol. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Alternatively, chiral capillary electrophoresis (CE) can be employed. nih.gov In this technique, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The enantiomers migrate at different velocities due to their varying interactions with the chiral selector, leading to their separation. Non-aqueous CE has been shown to be effective for the chiral separation of amines. nih.gov

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer another avenue for the analysis of this compound, providing high sensitivity and the potential for miniaturization. The secondary amine functionality is electroactive and can be oxidized at an appropriate electrode surface.

Cyclic voltammetry (CV) can be used to investigate the electrochemical behavior of the compound, determining its oxidation potential and the nature of the electrochemical reaction (reversible or irreversible). This information is crucial for developing quantitative electroanalytical methods. The oxidation of amines often occurs at a carbon-based electrode, such as a glassy carbon electrode (GCE), or at a platinum electrode. nih.gov The oxidation process is typically pH-dependent.

For quantitative analysis, techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be employed. These methods offer improved sensitivity compared to CV by minimizing the contribution of charging current. The peak current in a DPV or SWV experiment is directly proportional to the concentration of the analyte, allowing for the creation of a calibration curve for quantification. While direct electrochemical detection is possible, the modification of the electrode surface with catalysts or nanomaterials can enhance the sensitivity and selectivity of the analysis for amino compounds. nih.gov

Role of N 1 Methoxypropan 2 Yl Cyclooctanamine in Advanced Chemical Synthesis and Material Science Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

There is no available research in scientific literature to suggest that N-(1-methoxypropan-2-yl)cyclooctanamine has been utilized as a chiral building block in asymmetric synthesis. Chiral building blocks are fundamental components in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. While the structure of this compound contains a chiral center, its potential to induce stereoselectivity in chemical reactions has not been explored or documented in published studies.

Incorporation into Complex Organic Architectures and Natural Product Synthesis Scaffolds

An extensive search of chemical synthesis literature and natural product databases yielded no instances of this compound being incorporated into complex organic architectures or used as a scaffold in the synthesis of natural products. The synthesis of complex molecules and natural products often relies on a diverse array of starting materials and intermediates; however, this specific compound does not appear to have been employed for such purposes in any documented research.

Application in Ligand Design for Catalysis

No published studies were found that describe the application of this compound in ligand design for catalysis. Ligands play a crucial role in catalysis by coordinating to a metal center and influencing the catalyst's activity, selectivity, and stability. Although the nitrogen atom in this compound could potentially coordinate to a metal, there is no evidence in the literature of it being used to create new catalytic systems.

Exploration as a Monomer or Precursor in Polymer Chemistry (theoretical aspects)

A review of polymer chemistry literature and theoretical studies does not indicate any exploration of this compound as a monomer or precursor in polymer chemistry. While its bifunctional nature could theoretically allow for its participation in polymerization reactions, there are no documented theoretical or experimental studies on its polymerization behavior, the properties of any resulting polymers, or its potential applications in material science.

Future Research Directions for N 1 Methoxypropan 2 Yl Cyclooctanamine

Development of Novel and Sustainable Synthetic Routes

Currently, detailed synthetic procedures for N-(1-methoxypropan-2-yl)cyclooctanamine are not widely reported in the scientific literature. The development of efficient and environmentally benign synthetic methodologies is a critical first step. Future research should focus on:

Reductive Amination: A primary route to explore would be the reductive amination of cyclooctanone (B32682) with 1-methoxypropan-2-amine. Research in this area could investigate various reducing agents, such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation, to optimize reaction conditions for yield and purity. The development of a catalytic asymmetric reductive amination would be a significant advancement, providing enantiomerically pure forms of the compound.

Nucleophilic Substitution: An alternative approach involves the nucleophilic substitution of a suitable leaving group on the cyclooctyl ring by 1-methoxypropan-2-amine. Investigating various leaving groups (e.g., halides, tosylates) and reaction conditions will be crucial to developing an efficient synthesis.

Green Chemistry Approaches: A key focus should be on developing sustainable synthetic routes. This could involve the use of greener solvents, catalyst recycling, and minimizing the generation of waste products, aligning with the principles of modern chemical synthesis.

In-depth Mechanistic Studies of its Chemical Transformations

A fundamental understanding of the reactivity of this compound is essential for its potential application. Mechanistic studies of its chemical transformations are currently absent from the literature. Future research should aim to elucidate the pathways of its key reactions, such as:

N-Alkylation and N-Arylation: Investigating the kinetics and mechanisms of reactions at the secondary amine nitrogen will be crucial. This includes understanding the influence of the sterically demanding cyclooctyl group and the electronic effects of the methoxypropyl substituent on the nucleophilicity of the nitrogen atom.

Oxidation and Reduction Reactions: Probing the compound's behavior under various oxidative and reductive conditions will provide insights into its stability and potential for derivatization.

Complexation with Metal Ions: The nitrogen and oxygen atoms in this compound could potentially act as chelating ligands for metal ions. Mechanistic studies of its coordination chemistry could reveal its potential in catalysis or materials science.

Comprehensive Computational Modeling of its Conformational Space and Electronic Properties

The flexible eight-membered ring of this compound can adopt a variety of low-energy conformations, which will significantly influence its reactivity and interaction with other molecules. Computational chemistry offers a powerful tool to explore these aspects. Future research should involve:

Conformational Analysis: Employing molecular mechanics and quantum chemical methods (like Density Functional Theory) to identify the stable conformers of the cyclooctyl ring and the side chain. This analysis will provide a three-dimensional picture of the molecule's preferred shapes.

Electronic Structure Calculations: Calculating properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges will provide insights into its reactivity. For instance, the calculated nucleophilicity of the nitrogen atom and the potential for hydrogen bonding can guide experimental studies.

Modeling of Reaction Mechanisms: Computational modeling can be used to support experimental mechanistic studies by calculating transition state energies and reaction pathways for its chemical transformations.

Exploration of its Potential as a Versatile Chemical Probe or Building Block in New Chemical Discoveries

The unique structural features of this compound suggest its potential as a valuable tool in chemical research and development. Future investigations should explore its utility as:

A Scaffold for Library Synthesis: The secondary amine functionality provides a convenient handle for derivatization, allowing for the creation of a library of related compounds for screening in various biological or material science applications.

A Ligand in Homogeneous Catalysis: The potential chelating ability of the molecule could be harnessed to develop novel ligands for transition metal catalysts. The steric and electronic properties of the ligand could be tuned by modifying the cyclooctyl or methoxypropyl groups.

A Precursor for Novel Heterocyclic Systems: The functional groups present in this compound could be utilized in intramolecular reactions to construct novel heterocyclic frameworks, which are prevalent in pharmaceuticals and agrochemicals.

Q & A

Q. What are the common synthetic routes for N-(1-methoxypropan-2-yl)cyclooctanamine, and how can purity be ensured?

Methodological Answer:

- Synthesis Strategies : The compound can be synthesized via reductive amination of cyclooctanone with 1-methoxypropan-2-amine, using sodium cyanoborohydride or other reducing agents. Alternatively, nucleophilic substitution between cyclooctanamine and 1-methoxy-2-propyl halides may be employed under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can isolate the product. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. How does the methoxypropan-2-yl group influence the compound’s physicochemical properties?

Methodological Answer:

- The methoxy group enhances solubility in polar solvents (e.g., methanol, DMSO) while the branched propan-2-yl group introduces steric hindrance, reducing reactivity at the amine site. LogP values can be predicted using computational tools (e.g., ChemAxon) or measured via shake-flask experiments .

- Comparative studies with analogs (e.g., N-cyclooctylpropan-2-amine) reveal reduced membrane permeability due to the methoxy group’s polarity, as shown in parallel artificial membrane permeability assays (PAMPA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Data Reconciliation : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines like OECD TG 455 (vitro assays) and validate findings via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Metabolic Interference : Metabolites (e.g., demethylated derivatives) may exhibit off-target effects. Perform LC-MS/MS metabolite profiling in hepatic microsomes to correlate activity with parent compound stability .

Q. What experimental designs are optimal for studying its potential CNS activity?

Methodological Answer:

- Target Identification : Use computational docking (AutoDock Vina) against neurotransmitter receptors (e.g., serotonin 5-HT₁A, dopamine D₂) based on structural analogs . Validate via radioligand binding assays (³H-labeled antagonists) in rat brain homogenates .

- Functional Studies : Employ patch-clamp electrophysiology to assess ion channel modulation (e.g., voltage-gated sodium channels) or calcium imaging in neuronal cell lines (e.g., SH-SY5Y) .

Q. What strategies mitigate challenges in optimizing synthetic yield for scale-up?

Methodological Answer:

- Reaction Optimization : Use design of experiments (DoE) to vary parameters (temperature, stoichiometry, solvent). For reductive amination, switching from NaBH₃CN to H₂/Pd-C in ethanol improves scalability .

- Byproduct Management : Monitor intermediates via inline FTIR spectroscopy. Impurities like over-alkylated species can be minimized by controlling amine:ketone ratios (1:1.2) .

Data Analysis & Mechanistic Questions

Q. How can computational modeling guide SAR studies of this compound?

Methodological Answer:

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., methoxy position) with bioactivity. Train models on datasets of cycloalkylamine derivatives .

- MD Simulations : Perform 100-ns molecular dynamics simulations (GROMACS) to assess binding stability with target proteins, focusing on hydrophobic interactions with the cyclooctane ring .

Q. What analytical techniques confirm structural integrity under varying pH conditions?

Methodological Answer:

- Stability Testing : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via UPLC-QTOF-MS. The methoxy group is prone to hydrolysis at pH < 3, forming cyclooctanamine and 1-methoxypropan-2-ol .

- Solid-State Analysis : X-ray crystallography or PXRD confirms conformational stability. Cyclooctane’s ring strain may lead to chair-boat transitions under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.